molecular formula C23H44NO4 B1598089 16-Doxyl-stearic acid methyl ester CAS No. 59719-53-8

16-Doxyl-stearic acid methyl ester

Cat. No. B1598089
CAS RN: 59719-53-8
M. Wt: 398.6 g/mol
InChI Key: XVQIOHOXFFTSLD-UHFFFAOYSA-N
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Description

16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .


Molecular Structure Analysis

The empirical formula of this compound is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .


Physical And Chemical Properties Analysis

This compound is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .

Scientific Research Applications

Spectral Analysis and Identification

16-Doxyl-stearic acid methyl ester has been utilized in spectral analysis. Marai, Myher, and Kuksis (1976) demonstrated the use of gas-liquid chromatography and mass spectrometry for identifying isomeric doxyl stearic acids, including this compound, in pure form and in mixtures with natural fatty acids. This technique allows for precise identification and quantitation of stearate derivatives in the presence of natural fatty acids (Marai, L., Myher, J. J., & Kuksis, A., 1976).

Cardiac Cell Studies

Burt (1989) explored the influence of 16-Doxyl-stearic acid on gap junctional conductance between neonatal rat heart cells. This study highlighted the role of 16-Doxyl-stearic acid in rapidly and reversibly reducing gap junctional conductance, providing insights into cellular communication mechanisms (Burt, J., 1989).

Nanoscopic Materials

This compound is used in the study of organic nanochannels. Barbon et al. (2008) conducted a variable temperature EPR investigation on auto-assembling inclusion compounds, using this compound as a critical element. Their research offered insights into the local order, dynamics, and orientation of guests within these nanochannels (Barbon, A., Zoleo, A., Brustolon, M., Comotti, A., & Sozzani, P., 2008).

Sarcolemmal Vesicle Studies

Philipson and Ward (1987) examined the effects of 16-Doxyl-stearic acid on Na+-Ca2+ exchange and passive Ca2+ permeability in cardiac sarcolemmal vesicles. Their findings contribute to understanding how this compound influences ion transport and membrane permeability in cardiac cells (Philipson, K., & Ward, R., 1987).

EPR Spectroscopy in Surfactant Solutions

Griffiths et al. (1997) used EPR spectroscopy to study the characteristics of this compound in solutions containing sodium dodecyl sulfate and gelatin. This research provides insights into the interaction of this compound with micellar environments and its potential applications in studying complex solution dynamics (Griffiths, P., Rowlands, C., Goyffon, P., Howe, A., & Bales, B., 1997).

Liposome Membrane Studies

Man et al. (2017) investigated the impact of vanadium compounds on liposome membranes using this compound as a spin probe. Their work sheds light on the interactions of these compounds with membrane fluidity and structure (Man, D., Mrówka, I., Wojcik, A., & Pytel, B., 2017).

Low-Temperature Bilayer Motions

Isaev and Dzuba (2008) studied the motions of 16-Doxyl-stearic acid in lipid bilayers at cryogenic temperatures using electron spin echo spectroscopy. Their findings highlight the mobility of hydrophobic parts of biomolecules even at very low temperatures (Isaev, N., & Dzuba, S., 2008).

Safety and Hazards

The storage class code of 16-Doxyl-stearic acid methyl ester is 11, which means it is a combustible solid . The flash point is 113 °C (closed cup) . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Biochemical Analysis

Biochemical Properties

16-Doxyl-stearic acid methyl ester plays a significant role in biochemical reactions, particularly in the study of membrane dynamics . It is used to investigate changes within the lipid double layer of liposomal membranes . The nature of these interactions involves the distribution of fatty acids and the effects of different lipid components on detergent-resistant membranes .

Cellular Effects

The this compound has been employed to measure bacterial membrane fluidity by electron spin resonance . It influences cell function by affecting the state of the lipid bilayer, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the lipid bilayer of cell membranes . It exerts its effects at the molecular level by causing changes within the lipid double layer of liposomal membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used to study the dynamics of the lipid bilayer and the state of lipid bilayer-internal water using 1H dynamic nuclear polarization .

Metabolic Pathways

This compound is involved in the metabolic pathways related to lipid metabolism, particularly in the distribution of fatty acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in studying membrane fluidity . It interacts with the lipid bilayer of cell membranes, affecting its localization or accumulation .

Subcellular Localization

This compound is localized within the lipid bilayer of cell membranes . Its activity or function can be affected by its location within this specific cellular compartment .

properties

InChI

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIOHOXFFTSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369127
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59719-53-8
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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